molecular formula C16H14ClNO3 B6407789 5-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid CAS No. 1261907-96-3

5-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6407789
CAS No.: 1261907-96-3
M. Wt: 303.74 g/mol
InChI Key: LBFYGYXCAGKOBA-UHFFFAOYSA-N
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Description

5-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biochemical pathways and interactions.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact mechanism can vary and is often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid include other substituted benzoic acids and related aromatic compounds.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. This makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-5-[3-(dimethylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-18(2)15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(17)8-12/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFYGYXCAGKOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691321
Record name 5-Chloro-3'-(dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-96-3
Record name 5-Chloro-3'-(dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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